molecular formula C11H11NO4 B1397457 Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate CAS No. 23348-98-3

Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

Cat. No.: B1397457
CAS No.: 23348-98-3
M. Wt: 221.21 g/mol
InChI Key: WZBRUNXCRWCZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate (CAS 23348-98-3) is a high-purity chemical compound for laboratory research use. This ester features a cyclopropane ring substituted with both a 4-nitrophenyl group and a methoxycarbonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's key research value lies in its structure. The cyclopropane ring is a common motif in medicinal chemistry, and its reactivity can be tuned by the electron-withdrawing nitroaromatic system. This structure is of significant interest in the development of pharmaceutical agents, as cyclopropane derivatives are explored for their potential to inhibit the biosynthesis of inflammatory mediators like leukotrienes, which are implicated in respiratory and inflammatory diseases . Furthermore, cyclopropane rings bearing electron-withdrawing substituents, such as the nitrophenyl group in this molecule, are known to be susceptible to nucleophilic addition reactions, which can be exploited to synthesize more complex molecular architectures . The ester functionality also provides a handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid. This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBRUNXCRWCZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of 4-Nitrobenzaldehyde Using Diazomethane

One of the most common and efficient methods to prepare methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate involves the cyclopropanation of 4-nitrobenzaldehyde with diazomethane or its derivatives.

  • Procedure :
    4-Nitrobenzaldehyde is reacted with diazomethane under controlled conditions to form the cyclopropane ring. The reaction typically proceeds via a carbene intermediate generated from diazomethane, which inserts into the double bond of the aldehyde or its vinyl derivative, forming the cyclopropane ring.
  • Conditions :
    The reaction is often carried out in an inert solvent such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures. The molar ratio of diazomethane to aldehyde is typically in excess (3-6 equivalents) to drive the reaction to completion.
  • Yield and Purification :
    Yields reported are moderate to good (around 59-63%). The crude product is purified by flash chromatography on silica gel using ethyl acetate/hexanes mixtures. The product is obtained as a light yellow oil or solid.
  • Characterization :
    The product is characterized by ^1H NMR, ^13C NMR, IR, and HRMS, confirming the presence of the cyclopropane ring, the methyl ester, and the nitro-substituted phenyl group.

General Procedure for Nitrocyclopropane Carboxylates via Cyclopropanation and Esterification

A broader synthetic route involves the following steps:

  • Step 1: Formation of Nitrocyclopropane Intermediate
    Nitro-substituted styrenes or vinyl compounds are subjected to cyclopropanation using diazo compounds or other carbene precursors in the presence of catalysts or under thermal conditions.
  • Step 2: Esterification
    The resulting cyclopropane carboxylic acid or its intermediates are esterified with methanol or methylating agents under acidic conditions to yield the methyl ester.
  • Step 3: Purification
    The crude product is extracted with organic solvents (e.g., dichloromethane), washed with saturated sodium chloride solution, dried over sodium sulfate, and purified by column chromatography.

Alkali Hydrolysis and Cyclopropanation from Methacrylic Derivatives (Indirect Method)

An alternative approach involves the synthesis of methyl cyclopropane carboxylates starting from methacrylic acid derivatives:

  • Raw Materials :
    Methacrylic acid esters, nitriles, or amides are used as starting materials.
  • Cyclopropanation :
    These compounds undergo cyclopropanation with trihalides in the presence of alkali to form geminal dihalide intermediates.
  • Halogen Removal :
    Treatment with sodium metal removes halogen atoms to yield methyl cyclopropyl esters or nitriles.
  • Hydrolysis and Acidification :
    Subsequent alkali hydrolysis and acidification steps provide methyl cyclopropane carboxylates with high purity.
  • Advantages :
    This method uses readily available raw materials, mild conditions, and offers cost-effectiveness with high purity products.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages References
Diazomethane Cyclopropanation 4-Nitrobenzaldehyde Diazomethane, MeCN or DCM, rt 59-63 Direct, simple, moderate yield
Nitrocyclopropane Esterification Nitroalkenes or styrenes Diazomethane, Acidic esterification Moderate Versatile, purification by chromatography
Alkali Hydrolysis & Cyclopropanation Methacrylic acid derivatives Trihalide, Alkali, Na metal High Mild, cost-effective, high purity
Nitrogen Ylide Mediated Cyclopropanation Vinyl aromatics (e.g., 4-methylpyrimidine) Nitrogen ylide, dimethyl carbonate 41-58 High stereoselectivity, scalable

Research Findings and Notes

  • The cyclopropanation using diazomethane is a well-established route for synthesizing this compound with reliable yields and straightforward purification.
  • Alkali hydrolysis and cyclopropanation from methacrylic derivatives provide an alternative pathway with mild conditions and high product purity, suitable for industrial scale-up due to low cost and easy raw material availability.
  • Nitrogen ylide-mediated cyclopropanation offers a stereoselective approach, which is valuable for chiral cyclopropane derivatives, though it requires careful resolution steps and may be more complex.
  • Purification typically involves silica gel chromatography, and characterization is confirmed by NMR, IR, and mass spectrometry.
  • The presence of the nitro group on the phenyl ring influences the electronic properties and reactivity during cyclopropanation, often requiring optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products Formed

    Oxidation: Nitro derivatives of the cyclopropane ring.

    Reduction: Amino derivatives of the cyclopropane ring.

    Substitution: Carboxylic acids or other substituted esters.

Scientific Research Applications

Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents, ester groups, or cyclopropane modifications. Below is a systematic comparison:

Substituent Variations on the Aromatic Ring

Electron-Withdrawing Groups (EWGs):
  • Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate (CAS: 824937-42-0): Contains both fluoro and nitro groups, enhancing electron withdrawal. Molecular weight: 239.20 g/mol (C₁₁H₁₀FNO₄). Applications: Potential intermediate in fluorinated drug synthesis .
  • Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (CAS: 1308814-98-3): Ethyl ester instead of methyl, slightly increasing lipophilicity (MW: 235.24 g/mol, C₁₂H₁₃NO₄). Synthesis: Similar to the methyl ester but may require adjusted reaction conditions .
Electron-Donating Groups (EDGs):
  • Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate: The amino group (EDG) contrasts sharply with nitro (EWG), altering electronic properties and reactivity. Applications: Used in drug discovery for its amine functionality, which can participate in coupling reactions .
  • 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 16728-01-1):

    • Methoxy group (EDG) and carboxylic acid (vs. ester) increase polarity and solubility.
    • Applications: Acidic derivatives may serve as precursors for metal-organic frameworks (MOFs) .
Halogen Substituents:
  • Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate :

    • Bromo substituent (weak EWG) offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Yield: 53% via palladium-catalyzed coupling, lower than nitro-substituted analogs .
  • Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate (CAS: 2089648-86-0):

    • Iodo group provides a heavy atom for crystallography studies.
    • Higher molecular weight (302.11 g/mol ) due to iodine .

Ester Group Modifications

  • Cyclopropanecarboxylic acid, 1-[(4-nitrophenyl)sulfonyl]-, 1-methylethyl ester (CAS: 145348-27-2):
    • Sulfonyl group intensifies electron withdrawal, useful in electrophilic aromatic substitution .

Cyclopropane Ring Modifications

  • cyclopropane (high strain). Reduced reactivity in ring-opening reactions compared to cyclopropane derivatives .

Biological Activity

Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound consists of a cyclopropane ring substituted with a 4-nitrophenyl group and an ester functional group. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the alkylation of cyclopropane derivatives followed by esterification. Various methods have been developed to achieve this, often utilizing reagents like sodium hydroxide and acid chlorides. The synthesis pathway may vary based on the desired purity and yield.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing nitro groups have shown effectiveness against various bacterial strains. A study highlighted that some phenylcyclopropane carboxamide derivatives inhibited the proliferation of human myeloid leukemia cell lines without inducing cytotoxicity, suggesting potential therapeutic applications in oncology .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to reactive intermediates that can interact with cellular components, potentially disrupting cellular functions or inducing apoptosis in cancer cells .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Inhibition of O-Acetylserine Sulfhydrylase : Research has shown that certain phenylcyclopropane carboxylic acids can inhibit O-acetylserine sulfhydrylase isoforms, which are crucial in cysteine biosynthesis. This inhibition could represent a novel strategy for developing antibacterial agents .
  • Anticancer Activity : A case study demonstrated that specific derivatives exhibited selective inhibition on leukemia cell lines, indicating their potential as anticancer agents while sparing normal cells from toxicity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

CompoundBiological ActivityMechanism of Action
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylateAntimicrobialBioreduction leading to reactive intermediates
Ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylateAnticancerInhibition of specific enzymes
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylatePotential anticancerInteraction with cellular signaling pathways

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclopropanation using zinc-mediated coupling reactions. For example, (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide reacts with aryl halides (e.g., 4-nitrophenyl bromide) under reflux in THF, followed by purification via column chromatography (hexane/ethyl acetate gradients). Yield optimization (e.g., 53–90%) depends on reaction time (30–60 minutes) and stoichiometric ratios . Key parameters include inert atmosphere (N₂/Ar), temperature control, and monitoring by TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign chemical shifts for the cyclopropane ring (δ ~1.5–2.5 ppm for protons; δ ~20–30 ppm for carbons) and nitrophenyl groups (aromatic protons at δ ~7.5–8.5 ppm; carbons at δ ~120–150 ppm). Compare with deuterated analogs to resolve overlapping signals .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with ≤2 ppm error .
  • IR : Identify ester carbonyl (~1720 cm⁻¹) and nitro group (~1520/1350 cm⁻¹) stretches .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer : Impurities often arise from incomplete cyclopropanation or nitro group reduction. Use LC-MS to detect intermediates (e.g., unreacted aryl halides) and optimize purification via gradient elution in column chromatography. Recrystallization in ethanol/water mixtures can remove polar byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for cyclopropane derivatives?

  • Methodological Answer : Discrepancies in cyclopropane proton splitting patterns may stem from ring strain or solvent effects. Use deuterated solvents (e.g., CDCl₃) to minimize exchange broadening. For complex cases, employ 2D NMR (COSY, HSQC) to correlate protons and carbons. Cross-validate with X-ray crystallography when single crystals are obtainable .

Q. How can computational methods predict the reactivity of the cyclopropane ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain and electron density distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular dynamics simulations assess conformational stability under varying solvents .

Q. What experimental approaches validate the antimicrobial activity of derivatives synthesized from this compound?

  • Methodological Answer : Derivatives (e.g., 1,3,4-thiadiazoles) can be tested against Gram-negative bacteria (E. coli), Gram-positive bacteria (B. mycoides), and fungi (C. albicans) using broth microdilution assays. Determine minimum inhibitory concentrations (MICs) and compare with controls (e.g., ampicillin). Structure-activity relationships (SAR) are derived by modifying the nitrophenyl group or ester substituents .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane. Collect diffraction data using a synchrotron or Cu-Kα source. Refine structures with SHELXL, focusing on anisotropic displacement parameters and residual electron density. Validate bond lengths/angles against similar cyclopropane structures in the Cambridge Structural Database .

Q. What isotopic labeling techniques are used to study reaction mechanisms involving this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., methyl 1-(naphthalen-1-yl-d₇)cyclopropane-1-carboxylate) via deuteration of precursor aryl halides. Use ²H NMR or mass spectrometry to track isotopic incorporation in mechanistic studies (e.g., radical cyclopropanation pathways) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate

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